Notoginsenoside S

Übersicht

Beschreibung

Notoginsenoside S is a bioactive saponin compound derived from the roots of Panax notoginseng, a traditional Chinese medicinal herb. This compound belongs to the dammarane-type triterpenoid saponins, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Notoginsenoside S can be synthesized through various methods, including enzymatic transformation and microwave processing. Enzymatic transformation involves the use of specific glycosidase enzymes to convert precursor compounds into this compound. For instance, a recombinant glycosidase from Herpetosiphon aurantiacus has been used to transform vina-ginsenoside R7 into this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from Panax notoginseng leaves and roots. Techniques such as ultrasound-assisted extraction (UAE) and macroporous resin chromatography are employed to optimize the yield and purity of the compound .

Analyse Chemischer Reaktionen

Acid Hydrolysis of Notoginsenoside Fa and Fc

-

Notoginsenoside Fa and Fc undergo cleavage at the C-20 position under acidic conditions (25% acetic acid) to form notoginsenoside ST4 .

-

Further hydroxylation at C-25 or hydrolysis of carbohydrate side chains at C-3 yields notoginsenoside Ft1 .

-

Epimerization at C-20 allows separation of Ft1 and ST4 via solvent methods .

| Compound | Reaction Condition | Major Product | Yield |

|---|---|---|---|

| Notoginsenoside Fa | 25% acetic acid, heat | Notoginsenoside ST4 | 1.8% |

| Notoginsenoside Fc | 25% acetic acid, heat | Notoginsenoside ST4 | 1.8% |

Biotransformation of Notoginsenoside R1

-

Notoginsenoside R1 is converted into 25-OH-20(S/R)-R2 via Cordyceps sinensis-mediated biotransformation .

-

The reaction involves hydration of the C24–C25 double bond, enhancing cardioprotective effects against doxorubicin-induced injury .

-

A two-step pathway is observed: R1 → 20(S/R)-R2 → 25-OH-20(S/R)-R2 .

| Key Reaction Step | Product | Bioconversion Rate |

|---|---|---|

| R1 → 20(S/R)-R2 | 20(S/R)-R2 | 69.87% |

| 20(S/R)-R2 → 25-OH-... | 25-OH-20(S/R)-R2 | 69.87% |

Enzymatic Degradation of Protopanaxadiol Saponins

-

Notoginsenoside Fc and R7 are hydrolyzed by β-glucosidase to generate 20(S/R)-epimers (e.g., ginsenoside Rg3) .

-

Further degradation yields minor ginsenosides like CK and F2 , which exhibit anticancer and anti-inflammatory properties .

NMR and MS Characterization

-

Notoginsenoside Ft1 and ST4 are distinguished via 13C-NMR chemical shifts at C-17, C-21, and C-22 .

-

25-OH-20(S/R)-R2 is identified using HRMS, 13C-NMR, and HSQC/HMBC techniques .

| Analyte | Key NMR Shifts (δ ppm) |

|---|---|

| Notoginsenoside Ft1 | C-17: 55.2, C-21: 27.5, C-22: 36.3 |

| 20(S)-Ginsenoside Rg3 | C-17: 55.2, C-21: 27.5, C-22: 36.3 |

Pharmacological Implications

-

Notoginsenoside R1 derivatives (e.g., 25-OH-R2 ) show enhanced cardioprotective effects due to structural modifications like hydroxylation at C-25 .

-

Minor ginsenosides (e.g., F2, CK) exhibit improved bioavailability and therapeutic effects compared to parent compounds .

Given the absence of direct data on Notoginsenoside S , further research is needed to explore its specific chemical reactivity. The provided insights into related compounds suggest that saponins in Panax notoginseng undergo hydrolysis, epimerization, and hydroxylation under acidic or enzymatic conditions, with significant impacts on bioactivity. For detailed studies on this compound, targeted synthetic or biotransformation experiments would be required.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Notoginsenoside S has shown promising neuroprotective properties, making it a candidate for treating various neurological disorders:

- Mechanism : It inhibits apoptosis and reduces oxidative stress in neuronal cells. Studies indicate that this compound can modulate signaling pathways, such as the ERK and PI3K/Akt pathways, which are crucial for neuronal survival and function .

- Clinical Relevance : Its potential application in conditions like traumatic brain injury (TBI) and neurodegenerative diseases such as Alzheimer's disease has been investigated. Research indicates that it may improve cognitive functions and mitigate neuronal damage following ischemic events .

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects:

- Mechanism : this compound suppresses the production of pro-inflammatory cytokines and modulates immune responses. It has been shown to inhibit signaling pathways associated with inflammation, such as NF-κB and MAPK .

- Clinical Relevance : This property suggests its use in treating chronic inflammatory diseases, including arthritis and inflammatory bowel disease. Its ability to reduce inflammation could lead to fewer side effects compared to conventional anti-inflammatory drugs .

Cardioprotective Effects

This compound also demonstrates cardioprotective effects:

- Mechanism : It protects cardiac cells from ischemia-reperfusion injury by reducing oxidative stress and apoptosis. The compound activates protective signaling pathways that enhance cell survival during stress conditions .

- Clinical Relevance : Its potential application in managing cardiovascular diseases is notable, especially for patients experiencing myocardial infarction or heart failure. Studies suggest it may improve heart function post-injury and reduce the risk of further complications .

Comparative Analysis of this compound with Other Ginsenosides

| Property/Effect | This compound | Notoginsenoside R1 | Other Ginsenosides |

|---|---|---|---|

| Neuroprotection | Strong | Moderate | Variable |

| Anti-inflammatory | Strong | Strong | Moderate |

| Cardioprotection | Strong | Strong | Variable |

| Mechanisms | ERK, PI3K/Akt | NF-κB, MAPK | Various |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- A study demonstrated that this compound significantly reduced neuronal apoptosis in a rat model of TBI, showing improvements in cognitive functions post-treatment .

- Another research highlighted its role in attenuating inflammation in models of arthritis, suggesting a pathway for therapeutic application in chronic inflammatory conditions .

- Clinical trials assessing its impact on cardiovascular health have indicated improved outcomes in patients with ischemic heart disease when treated with this compound alongside standard therapies .

Wirkmechanismus

The mechanism of action of Notoginsenoside S involves multiple molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Notoginsenosid S wird mit anderen ähnlichen Verbindungen wie Notoginsenosid R1, Notoginsenosid R2 und Ginsenosid Rg1 verglichen. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren pharmakologischen Aktivitäten und ihrer Potenz:

Notoginsenosid R1: Bekannt für seine neuroprotektiven und kardiovaskulären Vorteile.

Notoginsenosid R2: Zeigt im Vergleich zu Notoginsenosid S verbesserte Antikrebseigenschaften.

Ginsenosid Rg1: Wird hauptsächlich für seine Anti-Aging- und kognitionsfördernden Wirkungen eingesetzt.

Notoginsenosid S zeichnet sich durch sein ausgewogenes Profil an entzündungshemmenden, antioxidativen und krebshemmenden Aktivitäten aus, wodurch es zu einer vielseitigen Verbindung für verschiedene therapeutische Anwendungen wird.

Biologische Aktivität

Notoginsenoside S (NGS) is a bioactive compound derived from Panax notoginseng, a traditional herbal medicine known for its therapeutic properties. This article delves into the biological activities of NGS, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is one of several saponins extracted from Panax notoginseng, which has been utilized in traditional Chinese medicine for centuries. The compound is recognized for its diverse biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects.

1. Anti-Inflammatory Effects

NGS exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation. For instance, NGS treatment has been associated with reduced levels of pro-inflammatory cytokines in various cellular models, indicating its potential as an anti-inflammatory agent in conditions such as neurodegenerative diseases and cardiovascular disorders .

2. Neuroprotective Effects

Research indicates that NGS can protect neuronal cells from damage induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease. NGS has been shown to enhance cell viability and reduce apoptosis in Aβ-treated neuronal cells by modulating the sphingosine kinase 1 (SphK1) signaling pathway and inhibiting downstream inflammatory responses .

3. Cardioprotective Effects

NGS has demonstrated protective effects against ischemia-reperfusion injury in cardiac tissues. It reduces myocardial infarct size and improves cardiac function through mechanisms involving antioxidant activity and modulation of apoptotic pathways .

The biological activities of NGS are mediated through several molecular pathways:

- NF-κB Pathway : Inhibition of this pathway leads to decreased expression of inflammatory mediators.

- SphK1 Signaling : NGS modulates SphK1 activity, impacting neuronal survival and inflammation.

- Antioxidant Activity : NGS enhances the expression of antioxidant enzymes, providing cellular protection against oxidative stress.

Case Studies

Several studies have highlighted the therapeutic potential of NGS:

- Neuroprotection Against Aβ-Induced Damage : In vitro studies using PC12 cells showed that NGS significantly improved cell viability when exposed to Aβ peptides, suggesting its role as a neuroprotective agent .

- Cardiac Ischemia Protection : In animal models of myocardial infarction, administration of NGS resulted in reduced infarct size and improved cardiac function post-injury .

| Study | Model | Findings |

|---|---|---|

| Ma et al. (2023) | PC12 cells | Increased cell viability and reduced apoptosis with NGS treatment in Aβ-induced damage |

| Zhang et al. (2022) | Myocardial infarction model | Decreased myocardial infarct size and enhanced recovery with NGS administration |

Eigenschaften

IUPAC Name |

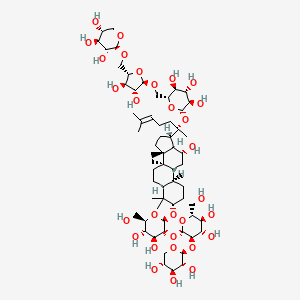

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H106O30/c1-25(2)10-9-14-63(8,93-56-50(81)44(75)42(73)32(89-56)24-85-54-49(80)43(74)33(88-54)23-84-53-47(78)38(69)28(67)21-82-53)26-11-16-62(7)37(26)27(66)18-35-60(5)15-13-36(59(3,4)34(60)12-17-61(35,62)6)90-57-51(45(76)40(71)30(19-64)86-57)92-58-52(46(77)41(72)31(20-65)87-58)91-55-48(79)39(70)29(68)22-83-55/h10,26-58,64-81H,9,11-24H2,1-8H3/t26-,27+,28+,29+,30+,31+,32+,33-,34-,35+,36-,37-,38-,39-,40+,41+,42+,43-,44-,45-,46-,47+,48+,49+,50+,51+,52+,53-,54+,55-,56-,57-,58-,60-,61+,62+,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIGQTILUNTIQH-RJLRDNOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)COC1C(C(C(CO1)O)O)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H106O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346727 | |

| Record name | Notoginsenoside S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575446-95-6 | |

| Record name | Notoginsenoside S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.